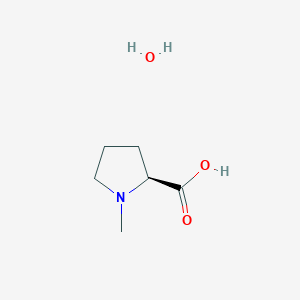

N-Methyl-L-proline monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBKFJZWNAVSHW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583529 | |

| Record name | 1-Methyl-L-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199917-42-5 | |

| Record name | 1-Methyl-L-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-L-proline Monohydrate for Researchers and Drug Development Professionals

December 25, 2025

Abstract

N-Methyl-L-proline monohydrate is a synthetically valuable derivative of the amino acid L-proline, playing a crucial role in the fields of peptide chemistry, drug discovery, and organic synthesis. Its unique structural properties, conferred by the N-methylation of the proline ring, significantly influence the conformational rigidity, metabolic stability, and bioavailability of peptides into which it is incorporated. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, spectral data, and established experimental protocols for its synthesis and analysis. Furthermore, this document explores its application in drug development, particularly as a peptidomimetic, and illustrates its potential modulation of key signaling pathways.

Core Properties of this compound

This compound is a white to off-white crystalline solid. The presence of the methyl group on the nitrogen atom of the pyrrolidine ring introduces a permanent tertiary amine and removes the amide proton, which has profound implications for its chemical behavior and its role in peptide structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₆H₁₁NO₂ · H₂O | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 199917-42-5 | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 114-116 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| SMILES | O.CN1CCC[C@H]1C(=O)O | [2] |

| InChI | InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1 | [2] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the available spectral data. While comprehensive raw data is best obtained from dedicated spectral databases, this guide provides key observed and predicted values.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Predicted spectral data is available and provides characteristic signals for the protons of the pyrrolidine ring and the N-methyl group.

-

¹³C NMR: The carbon spectrum shows distinct resonances for the carboxylic acid, the N-methyl group, and the carbons of the pyrrolidine ring.

Table 2: NMR Spectral Data for N-Methyl-L-proline

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Data available from spectral databases. |

| ¹³C NMR | Data available from spectral databases. |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (water of hydration) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1700-1680 | C=O stretch (carboxylic acid) |

| ~1450 | C-H bend (methylene) |

| ~1180 | C-N stretch |

Note: The spectrum is available in several spectral libraries for detailed analysis.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of N-Methyl-L-proline. High-resolution mass spectrometry provides the exact mass, and tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for N-Methyl-L-proline

| Technique | Ion | m/z |

| Exact Mass | [M+H]⁺ | 130.0862 |

| MS/MS Fragmentation | [M+H]⁺ | 84.0807 (base peak), 42.0339 |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-Methyl-L-proline involves the direct methylation of L-proline.

Protocol: Direct N-Methylation of L-Proline

-

Dissolution: Dissolve L-proline in an appropriate aqueous alkaline solution (e.g., sodium hydroxide solution).

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the cooled solution while stirring vigorously. The reaction is typically carried out at a controlled temperature (e.g., 0-10 °C).

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the reaction mixture to precipitate the product.

-

Purification: Collect the crude product by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure N-Methyl-L-proline.

-

Hydrate Formation: The monohydrate form is typically obtained upon crystallization from aqueous solutions.

Characterization Protocols

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to an internal standard (e.g., TMS or the residual solvent peak).

2.2.2. FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

2.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire mass spectra in the desired mode (e.g., full scan for molecular weight determination or product ion scan for fragmentation analysis).

Role in Drug Development and Signaling Pathways

N-Methyl-L-proline is a valuable building block in drug development, primarily utilized as a peptidomimetic to enhance the therapeutic properties of peptide-based drugs. Its incorporation can lead to increased metabolic stability by protecting against enzymatic degradation, improved cell permeability, and the ability to induce specific secondary structures, such as β-turns, which can be crucial for receptor binding.

While direct studies on the signaling pathways specifically modulated by N-Methyl-L-proline are limited, its role as a proline analog suggests it can influence pathways where L-proline is a key player. Two such significant pathways are the mTOR (mammalian target of rapamycin) signaling pathway and collagen synthesis.

Logical Workflow for Peptidomimetic Drug Design

The following diagram illustrates the logical workflow of incorporating N-Methyl-L-proline into a peptide-based drug candidate to improve its properties.

Caption: Peptidomimetic design workflow using N-Methyl-L-proline.

Modulation of mTOR Signaling Pathway

L-proline has been shown to activate the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. As a proline analog, N-Methyl-L-proline, when part of a therapeutic peptide, could potentially influence this pathway.

Caption: Potential influence of N-Methyl-L-proline peptidomimetics on the mTOR signaling pathway.

Impact on Collagen Synthesis

Collagen is rich in proline and hydroxyproline residues, and its synthesis is a highly regulated process. Peptidomimetics containing N-Methyl-L-proline could interfere with or modulate collagen synthesis, a pathway of interest in fibrosis and other connective tissue disorders.

References

synthesis of N-Methyl-L-proline monohydrate from L-proline

An In-depth Technical Guide to the Synthesis of N-Methyl-L-proline Monohydrate from L-proline

Introduction

N-Methyl-L-proline is a derivative of the amino acid L-proline, characterized by a methyl group on the nitrogen atom of the pyrrolidine ring.[1] This structural modification has significant implications in peptide chemistry and drug development. The presence of the N-methyl group restricts the conformational flexibility of the peptide backbone, enhances stability against proteolytic degradation, and can improve membrane permeability.[2][3] These properties make N-Methyl-L-proline a valuable building block in the synthesis of peptidomimetics, chiral catalysts, and various pharmaceuticals.[2] This guide provides a detailed overview of the primary synthetic routes from L-proline to N-Methyl-L-proline, focusing on methodologies, comparative data, and detailed experimental protocols for researchers and drug development professionals.

Core Synthesis Methodologies

The conversion of the secondary amine in L-proline to a tertiary amine is most commonly achieved through reductive amination or direct alkylation. The most prevalent and efficient methods include the Eschweiler-Clarke reaction and catalytic reductive amination using formaldehyde.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective one-pot method for the N-methylation of primary or secondary amines.[4] It utilizes excess formic acid and formaldehyde as the methylating agents.[5] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid acting as a hydride donor.[6][7] A key advantage of this method is that it inherently prevents over-methylation to form quaternary ammonium salts, as the resulting tertiary amine cannot form another iminium ion.[6][7] The reaction is irreversible due to the loss of carbon dioxide gas.[6]

Catalytic Reductive Amination

This method involves the reaction of L-proline with formaldehyde in the presence of a reducing agent, typically hydrogen gas with a metal catalyst such as Palladium on charcoal (Pd/C).[8] Similar to the Eschweiler-Clarke reaction, an intermediate iminium species is formed and subsequently reduced. This approach is known for its high efficiency, clean conversion, and high yields under relatively mild conditions.[8][9]

Direct Alkylation

Older methods involve the direct alkylation of L-proline using methylating agents like dimethyl sulfate in the presence of a base.[10] While straightforward, these methods can be more challenging to control, potentially leading to side reactions, and involve more hazardous reagents compared to modern reductive amination techniques.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from various reported synthesis methods for N-Methyl-L-proline.

| Method | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Eschweiler-Clarke | Secondary Amine | Formic Acid, Formaldehyde | Aqueous | 80 °C, 18 h | 98% | [5] |

| Catalytic Reductive Amination | L-Proline | Formaldehyde (40% aq.), H₂, 10% Pd/C | Methanol | Overnight, H₂ atmosphere | 98% | [8] |

| Direct Alkylation | L-Proline | Dimethyl Sulfate, Sodium Hydroxide | Water/Methanol | 4 h | 75% | [10] |

Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol is adapted from a general procedure for the Eschweiler-Clarke reaction.[5]

-

Reaction Setup : To 1.0 equivalent of L-proline (e.g., 0.2 mmol), add 1.8 equivalents of formic acid and 1.1 equivalents of a 37% aqueous formaldehyde solution.

-

Heating : Heat the reaction mixture to 80 °C and maintain for 18 hours.

-

Work-up : Cool the mixture to room temperature (25 °C). Add water and 1M HCl, then extract with dichloromethane (DCM) to remove any non-basic impurities.

-

Basification : Basify the aqueous phase to pH 11 using a suitable base (e.g., NaOH).

-

Extraction : Extract the product from the basic aqueous phase with dichloromethane.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography to afford the pure N-Methyl-L-proline. For the monohydrate, crystallization from an aqueous solvent system is required.

Protocol 2: Synthesis via Catalytic Reductive Amination

This protocol is based on the synthesis described by ChemicalBook.[8]

-

Dissolution : Dissolve L-proline (e.g., 2.0 g, 17.4 mmol) in methanol (20 mL).

-

Reagent Addition : Add 40% aqueous formaldehyde solution (1.4 mL, 19.1 mmol) to the solution.

-

Catalyst Addition : Carefully add 10% palladium-on-charcoal catalyst (500 mg).

-

Hydrogenation : Stir the resulting slurry in a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) overnight at room temperature.

-

Catalyst Removal : Filter the slurry through a pad of Celite to remove the Pd/C catalyst.

-

Washing : Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Concentration : Combine the filtrates and concentrate under reduced pressure to yield the product.

-

Crystallization for Monohydrate : The product can be isolated as fine needles.[8] To obtain the monohydrate, crystallization from a water/alcohol mixture may be employed.

General Synthesis and Purification Workflow

The overall process from starting material to the final purified product follows a logical sequence of reaction, isolation, and purification, as illustrated in the diagram below.

Caption: General workflow for the synthesis of this compound.

Product Characterization

After synthesis and purification, the identity and purity of N-Methyl-L-proline are confirmed using various analytical techniques. The monohydrate form is specified by its unique CAS number: 199917-42-5.[11]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ (Anhydrous) / C₆H₁₃NO₃ (Monohydrate) | [8][12] |

| Molecular Weight | 129.16 g/mol (Anhydrous) / 147.17 g/mol (Monohydrate) | [1][11] |

| Appearance | Fine needles | [8] |

| Melting Point | 142-145 °C | [8] |

| Optical Rotation [α]²³_D_ | -78.0° (c 2.0, MeOH) | [8] |

| ¹H NMR (300 MHz, D₂O) | δ 3.71-3.65 & 3.55-3.51 (2m, 1H), 3.00-2.91 (m, 1H), 2.74 (s, 3H), 2.34-2.28 (m, 1H), 1.99-1.78 (m, 3H) | [8] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 173.06, 70.18, 55.83, 40.26, 28.34, 22.37 | [8] |

| IR (KBr disk) ν (cm⁻¹) | 3000-2800 (CH, saturated), 2675 & 2605 (ammonium ion), 1669 (CO₂H), 1612 (CO₂⁻) | [8] |

| HRMS (M⁺) | Calculated for C₆H₁₁NO₂: 129.0790, Found: 129.0784 | [8] |

Conclusion

The synthesis of N-Methyl-L-proline from L-proline is a well-established process critical for the advancement of peptide science and medicinal chemistry. Modern reductive amination methods, particularly the Eschweiler-Clarke reaction and catalytic hydrogenation with formaldehyde, offer high yields, excellent purity, and operational simplicity. These methods avoid the use of harsh reagents and prevent common side reactions like over-methylation. The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis and application of this important amino acid derivative.

References

- 1. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. calpaclab.com [calpaclab.com]

- 12. 199917-42-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of N-Methyl-L-proline Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-proline monohydrate, a derivative of the amino acid L-proline, is a compound of significant interest in pharmaceutical and chemical research. Its unique structural features, including a chiral center and a methylated amine within a pyrrolidine ring, contribute to its utility as a building block in peptide synthesis and as a chiral auxiliary. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It includes a summary of its spectral and physical data, detailed experimental protocols for its characterization, and an exploration of its role in biological signaling pathways.

Chemical Structure and Stereochemistry

N-Methyl-L-proline is a cyclic amino acid derivative characterized by a pyrrolidine ring with a carboxylic acid group at the 2-position and a methyl group attached to the nitrogen atom. The "L" designation and the (2S) descriptor in its IUPAC name, (2S)-1-methylpyrrolidine-2-carboxylic acid, define its absolute stereochemistry at the alpha-carbon.[1][2] This specific configuration is crucial for its biological activity and its application in stereoselective synthesis. The monohydrate form incorporates one molecule of water per molecule of N-Methyl-L-proline in its crystal lattice.

The presence of the methyl group on the nitrogen atom renders it a tertiary amine, which influences its chemical properties, such as its basicity and nucleophilicity, compared to its parent amino acid, L-proline.[1] The rigid five-membered ring structure imparts conformational constraints that are valuable in the design of peptidomimetics and other bioactive molecules.[3]

Molecular Representations

-

2D Structure:

-

SMILES: CN1CCC[C@H]1C(=O)O[4]

-

InChI: InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of N-Methyl-L-proline and its monohydrate form is presented below.

Table 1: Physicochemical Properties of N-Methyl-L-proline and its Monohydrate

| Property | Value | Reference |

| IUPAC Name | (2S)-1-methylpyrrolidine-2-carboxylic acid | [1] |

| Synonyms | (-)-Hygric acid, (S)-1-Methylpyrrolidine-2-carboxylic acid | |

| Molecular Formula | C₆H₁₁NO₂ (anhydrous) | [4] |

| C₆H₁₃NO₃ (monohydrate) | ||

| Molecular Weight | 129.16 g/mol (anhydrous) | [4] |

| 147.17 g/mol (monohydrate) | ||

| CAS Number | 475-11-6 (anhydrous) | [4] |

| 340793-44-8 (monohydrate) | ||

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 114-116 °C | [4] |

| Optical Activity | [α]¹⁸/D −83.1° (c = 1 in H₂O) |

Table 2: Spectroscopic Data for N-Methyl-L-proline

| Technique | Data | Reference |

| ¹H NMR | Spectral data available in public databases. | |

| ¹³C NMR | Spectral data available in public databases. | |

| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C-N, and O-H bonds. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [1] |

Note: Detailed spectral data with peak assignments can be found in various chemical databases.

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization of this compound.

X-ray Crystallography for Structural Elucidation

Protocol:

-

Crystallization: Dissolve this compound in a suitable solvent system (e.g., a mixture of a polar solvent like water or ethanol and a less polar co-solvent). Slow evaporation of the solvent at a controlled temperature is a common method for growing single crystals.

-

Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound in solution.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts (δ) of the protons are referenced to an internal standard (e.g., TMS or the residual solvent peak).

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling, to simplify the spectrum.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Spectroscopy (Optional): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and between protons and carbons, respectively, providing further structural confirmation.

Chiral Chromatography for Enantiomeric Purity

Chiral chromatography is employed to determine the enantiomeric purity of N-Methyl-L-proline.

Protocol:

-

Stationary Phase Selection: Choose a suitable chiral stationary phase (CSP) capable of separating the enantiomers of N-Methyl-L-proline. Polysaccharide-based or cyclodextrin-based columns are often effective.

-

Mobile Phase Optimization: The mobile phase composition (e.g., a mixture of hexane and an alcohol like isopropanol or ethanol, with or without an acidic or basic additive) is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC or GC system. The retention times of the L- and D-enantiomers will differ, allowing for their quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Biological Signaling and Logical Relationships

N-Methyl-L-proline, as a derivative of L-proline, is implicated in various biological processes, particularly in neurotransmission. L-proline and its analogs can modulate glutamatergic signaling, which is fundamental for synaptic plasticity, learning, and memory.

The following diagram illustrates the logical workflow for the characterization of this compound.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

The following diagram illustrates the potential involvement of proline derivatives in modulating glutamatergic signaling.

Caption: Proline derivatives can modulate the activity of NMDA and AMPA receptors in glutamatergic synapses.

Conclusion

This compound is a valuable chiral building block with well-defined stereochemistry. Its characterization relies on a combination of spectroscopic and crystallographic techniques. While a definitive crystal structure of the monohydrate is not publicly available, its chemical structure and stereochemistry can be confidently assigned using NMR and chiral chromatography. Its role as a modulator of glutamatergic neurotransmission highlights its potential for the development of novel therapeutic agents targeting the central nervous system. This guide provides a foundational understanding for researchers working with this important compound.

References

The Natural Occurrence of N-Methyl-L-proline: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-proline, a derivative of the amino acid L-proline, is a naturally occurring compound found across various biological systems, including plants and microorganisms. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence, biosynthesis, and physiological roles of N-Methyl-L-proline. The document details its distribution in the plant kingdom, particularly in citrus species, and its presence in other organisms. Furthermore, it outlines established analytical methodologies for the extraction, identification, and quantification of this molecule. While the precise biosynthetic pathways and signaling cascades involving N-Methyl-L-proline are still areas of active investigation, this guide synthesizes the available data on proline metabolism and the known biological activities of N-Methyl-L-proline and its derivatives, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

N-Methyl-L-proline is an amino acid derivative characterized by the methylation of the secondary amine in the pyrrolidine ring of L-proline.[1][2] Its presence in nature has been confirmed in a variety of organisms, where it is thought to play a role as a compatible solute, contributing to osmotic adjustment and stress tolerance.[3][4] In plants, it is considered a metabolically inert cell protectant, shielding against the detrimental effects of extreme osmolarity and temperatures.[4] Beyond its role in stress physiology, derivatives of N-Methyl-L-proline have demonstrated significant pharmacological potential, including neuroprotective and anticonvulsant properties, making it a molecule of interest for drug discovery and development.[5] This guide aims to consolidate the current understanding of N-Methyl-L-proline's natural occurrence and provide a technical resource for its study.

Natural Occurrence of N-Methyl-L-proline

N-Methyl-L-proline has been identified in a range of plant species and has also been detected in other organisms. The following tables summarize its known distribution.

Table 1: Occurrence of N-Methyl-L-proline and its Derivatives in Plants

| Plant Species | Family | Plant Part | Compound Identified | Reference(s) |

| Citrus bergamia (Bergamot) | Rutaceae | Fruit juice and extracts | N-Methyl-L-proline | [3] |

| Citrus spp. (Yellow Orange, Blood Orange, Lemon, Mandarin, Bitter Orange) | Rutaceae | Fruit juice | N-Methyl-L-proline | [4] |

| Sideroxylon obtusifolium | Sapotaceae | Leaves | N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline | [5] |

| Brassica oleracea | Brassicaceae | Not specified | N-Methyl-L-proline | [1] |

| Trichilia claussenii | Meliaceae | Not specified | N-Methyl-L-proline | [1] |

Table 2: Occurrence of N-Methyl-L-proline and its Derivatives in Other Organisms

| Organism | Kingdom | Source | Compound Identified | Reference(s) |

| Evlachovaea sp. CMB-F563 | Fungi | Fish gut | N-amino-l-proline methyl ester | [6][7] |

| Humans | Animalia | Feces, Blood, Urine | N-Methyl-L-proline (from diet) | [4] |

Biosynthesis and Metabolism

The precise enzymatic pathway for the N-methylation of L-proline to form N-Methyl-L-proline in plants and other organisms is not yet fully elucidated. However, it is understood to be a derivative of L-proline, whose own biosynthesis is well-characterized. L-proline is primarily synthesized from glutamate, with an alternative pathway from ornithine.[8][9] The methylation of proline to proline betaine (stachydrine) is known to occur in some plants, suggesting the presence of methyltransferase enzymes capable of acting on proline or its derivatives.[10] It is hypothesized that a specific L-proline-N-methyltransferase is responsible for the formation of N-Methyl-L-proline, though this enzyme has not been isolated or characterized in this specific context.

The general biosynthetic pathways of L-proline are depicted below.

Caption: Biosynthesis of L-proline and hypothetical N-methylation.

Physiological Role and Signaling

While specific signaling pathways involving free N-Methyl-L-proline are not well defined, its role is inferred from the functions of its parent compound, L-proline, and its derivatives.

-

Osmotic Stress Response: L-proline accumulation is a well-documented response to osmotic stress in plants.[11][12][13] As a compatible solute, it helps maintain cell turgor and protects cellular structures without interfering with metabolism. N-Methyl-L-proline is believed to function similarly as a metabolically inert osmoprotectant.[4]

-

Neuroprotection: The derivative N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, isolated from Sideroxylon obtusifolium, has demonstrated significant neuroprotective effects in cell culture models. It was found to protect astrocytes from pilocarpine-induced injury by reducing the accumulation of reactive oxygen species (ROS) and preventing mitochondrial depolarization.[14][15][16] This suggests a potential role for N-Methyl-L-proline derivatives in modulating cellular redox status and mitochondrial function in the nervous system.

The proposed mechanism of neuroprotection by the N-Methyl-L-proline derivative is illustrated below.

Caption: Neuroprotective action of an N-Methyl-L-proline derivative.

Experimental Protocols

The analysis of N-Methyl-L-proline typically involves extraction from a biological matrix followed by chromatographic separation and detection by mass spectrometry.

General Extraction and Quantification Workflow

The following diagram outlines a general workflow for the analysis of N-Methyl-L-proline from plant material.

Caption: General workflow for N-Methyl-L-proline analysis.

Detailed Protocol: HPLC-ESI-Tandem Mass Spectrometry

This protocol is adapted from methodologies used for the analysis of proline derivatives in citrus fruits.[3]

1. Sample Preparation and Extraction:

-

Weigh a known amount of fresh plant material (e.g., 1-5 g).

-

Homogenize the tissue in a suitable solvent, such as 70% ethanol or a buffer solution.

-

Subject the homogenate to extraction, for example, by ultrasonication for 15-20 minutes at room temperature.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary.

2. Chromatographic Conditions:

-

HPLC System: An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system.

-

Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is suitable.

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 25-40 °C.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI mode is typically used for N-Methyl-L-proline.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for N-Methyl-L-proline is [M+H]+ at m/z 130.1. Product ions for fragmentation would need to be determined by infusion of a pure standard, but a likely transition would involve the loss of the carboxyl group.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the specific instrument used.

4. Quantification:

-

Prepare a series of standard solutions of N-Methyl-L-proline of known concentrations in the extraction solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of N-Methyl-L-proline in the samples by interpolating their peak areas on the calibration curve. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.

Conclusion and Future Directions

N-Methyl-L-proline is a naturally occurring amino acid derivative with a notable presence in the plant kingdom, particularly within the Citrus genus. Its role as a potential osmoprotectant is inferred from the well-established functions of proline in stress tolerance. Furthermore, the significant neuroprotective activities of its hydroxylated derivative highlight a promising area for pharmacological research.

However, significant knowledge gaps remain. Future research should focus on:

-

Quantitative Surveys: Broader, quantitative screening of various plant species and microorganisms to create a more comprehensive database of N-Methyl-L-proline concentrations.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific N-methyltransferase(s) responsible for the methylation of L-proline.

-

Functional Genomics: Utilizing genetic and molecular tools to elucidate the specific physiological roles of N-Methyl-L-proline in plant development and stress response.

-

Pharmacological Investigation: Further exploration of the mechanisms of action of N-Methyl-L-proline and its derivatives to assess their full therapeutic potential.

This guide provides a foundational resource for researchers embarking on the study of this intriguing natural product. The continued investigation into N-Methyl-L-proline is poised to yield valuable insights into plant biochemistry, stress physiology, and novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. High-Throughput Quantitation of Proline Betaine in Foods and Suitability as a Valid Biomarker for Citrus Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline derivatives in fruits of bergamot (Citrus bergamia Risso et Poit): presence of N-methyl-L-proline and 4-hydroxy-L-prolinebetaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for N-Methyl-L-proline (HMDB0094696) [hmdb.ca]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline Tagging for Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. microbiologyjournal.org [microbiologyjournal.org]

- 12. aminoacidfertilizer.com [aminoacidfertilizer.com]

- 13. Proline accumulation in plants as response to osmotic stress | Agrociencia Uruguay [agrocienciauruguay.uy]

- 14. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes (2022) | Pedro Everson Alexandre de Aquino | 2 Citations [scispace.com]

- 15. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-L-proline Monohydrate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-L-proline monohydrate in various organic solvents. The information is intended to assist researchers, scientists, and professionals in the drug development field in understanding and utilizing the solubility characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents the available qualitative and quantitative information and outlines a general experimental protocol for determining precise solubility values.

Introduction to this compound

N-Methyl-L-proline is a derivative of the amino acid L-proline. The presence of a methyl group on the nitrogen atom of the pyrrolidine ring influences its physicochemical properties, including its solubility. Understanding its solubility in different organic solvents is crucial for a variety of applications, including reaction chemistry, purification, formulation, and drug delivery.

Solubility Data

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for N-Methyl-L-proline. It is important to note that the temperature for this data point was not specified in the source material.

| Solvent | Solubility | Temperature |

| Methanol | 50 mg/mL | Not Specified |

| Water | 50 mg/mL | Not Specified |

Qualitative Solubility Information

This compound has been described as being soluble in a variety of organic solvents. This qualitative information is useful for initial solvent screening.

This compound is reported to be soluble in the following organic solvents: [1][2]

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a general and widely accepted gravimetric method for determining the solubility of a compound like this compound in an organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Vortex mixer

-

Oven or vacuum oven

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using a gravimetric method.

Caption: A diagram illustrating the key steps in the gravimetric determination of solubility.

Detailed Steps

-

Preparation of the Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that the solution reaches equilibrium.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microparticles.

-

Solvent Evaporation: Place the evaporating dish or vial in an oven or vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the solute. Continue heating until a constant weight of the dried residue is achieved.

-

Mass Determination: Accurately weigh the evaporating dish or vial containing the dried this compound.

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: The "like dissolves like" principle is a key determinant. The polarity of the solvent relative to the polarity of N-Methyl-L-proline will significantly impact solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. However, the extent of this increase varies depending on the solute-solvent system.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the carboxyl and N-methyl groups of the proline derivative.

-

Crystalline Structure: The crystal lattice energy of this compound will affect the energy required to dissolve the solid.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is currently limited in the public domain, the available qualitative information provides a useful starting point for solvent selection. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a reliable method for their determination. Further research to systematically quantify the solubility of this compound in various organic solvents at different temperatures would be highly beneficial to the scientific and industrial communities.

References

In-depth Technical Guide on the Crystal Structure of N-Methyl-L-proline Monohydrate

Executive Summary

This technical guide addresses the crystal structure of N-Methyl-L-proline monohydrate. A comprehensive search of scientific literature and crystallographic databases was conducted to gather information on its three-dimensional structure, unit cell parameters, and the experimental procedures used for its determination. Despite a thorough investigation, detailed crystallographic data for this compound has not been publicly reported.

In the absence of specific data for this compound, this guide presents the detailed crystal structure information for the closely related compound, L-proline monohydrate , as a representative example. The crystallographic data provided herein is sourced from the single-crystal X-ray diffraction study conducted by Janczak and Luger (1997). This information can serve as a valuable reference point for researchers working with proline derivatives. The methodologies and data presentation formats are structured to meet the requirements of drug development professionals and researchers in the field.

Introduction to Proline Derivatives in Drug Development

Proline and its derivatives are crucial building blocks in medicinal chemistry and drug development. The rigid pyrrolidine ring of proline introduces conformational constraints into peptides and small molecules, which can lead to enhanced biological activity and metabolic stability. N-methylation of proline is a common strategy to further modulate the physicochemical properties of a molecule, such as its lipophilicity, conformational flexibility, and resistance to enzymatic degradation. Understanding the solid-state structure of these compounds is paramount for formulation development, polymorphism screening, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).

Crystal Structure Analysis of L-proline Monohydrate (Representative Example)

The crystal structure of L-proline monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The following sections provide a detailed summary of the crystallographic data and the experimental protocol for its determination.

Quantitative Crystallographic Data

The crystallographic data for L-proline monohydrate is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for L-proline Monohydrate [1]

| Parameter | Value |

| Empirical Formula | C₅H₁₁NO₃ |

| Formula Weight | 133.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.893(2) |

| b (Å) | 7.421(3) |

| c (Å) | 7.554(3) |

| β (°) | 107.43(3) |

| Volume (ų) | 315.1(2) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.403 |

Table 2: Selected Bond Lengths (Å) for L-proline Monohydrate [1]

| Bond | Length (Å) |

| O(1)-C(1) | 1.258(4) |

| O(2)-C(1) | 1.251(4) |

| N-C(2) | 1.493(4) |

| N-C(5) | 1.488(4) |

| C(1)-C(2) | 1.531(4) |

| C(2)-C(3) | 1.527(5) |

| C(3)-C(4) | 1.522(5) |

| C(4)-C(5) | 1.519(5) |

Table 3: Selected Bond Angles (°) for L-proline Monohydrate [1]

| Angle | Value (°) |

| O(2)-C(1)-O(1) | 125.8(3) |

| O(2)-C(1)-C(2) | 117.3(3) |

| O(1)-C(1)-C(2) | 116.9(3) |

| C(5)-N-C(2) | 105.8(2) |

| N-C(2)-C(1) | 109.8(2) |

| N-C(2)-C(3) | 103.9(3) |

| C(1)-C(2)-C(3) | 112.5(3) |

| C(2)-C(3)-C(4) | 104.9(3) |

| C(5)-C(4)-C(3) | 105.1(3) |

| N-C(5)-C(4) | 104.3(3) |

Experimental Protocol for Crystal Structure Determination of L-proline Monohydrate[1]

The following methodology outlines the key steps involved in the single-crystal X-ray diffraction analysis of L-proline monohydrate.

-

Crystal Growth: Single crystals of L-proline monohydrate were grown by slow evaporation of a saturated aqueous solution of L-proline at room temperature.

-

Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like a proline derivative.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive framework for understanding its potential solid-state properties through the detailed analysis of its close analog, L-proline monohydrate. The provided quantitative data and experimental workflow serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The determination and reporting of the crystal structure of this compound would be a valuable contribution to the field.

References

Thermodynamic Properties of N-Methyl-L-proline Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-L-proline monohydrate, a derivative of the amino acid proline, is a compound of significant interest in pharmaceutical development and chemical synthesis. Its unique structural features can influence peptide stability, solubility, and overall bioactivity. A thorough understanding of its thermodynamic properties is crucial for its effective application in drug formulation and process development. This technical guide provides a summary of available thermodynamic data, detailed experimental protocols for its characterization, and visual representations of key experimental workflows.

Physicochemical and Thermodynamic Data

Quantitative data on the thermodynamic properties of this compound is limited in publicly available literature. The following tables summarize the currently available information.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₂ · H₂O | N/A |

| Molecular Weight | 147.17 g/mol | N/A |

| Melting Point | 114-116 °C | [1][2][3][4] |

| Appearance | White to off-white powder | [5][6] |

Table 1: Physicochemical Properties of this compound

| Property | Solvent | Solubility | Source(s) |

| Solubility (of anhydrous form) | Chloroform | Soluble | [7] |

| Dichloromethane | Soluble | [7] | |

| Ethyl Acetate | Soluble | [7] | |

| DMSO | Soluble | [7] | |

| Acetone | Soluble | [7] |

Table 2: Solubility Data for N-Methyl-L-proline (Anhydrous)

Experimental Protocols

To obtain a comprehensive thermodynamic profile of this compound, a series of standard analytical techniques should be employed. The following sections detail the generalized experimental protocols for these essential characterizations.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the thermal properties of a material, such as melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.

-

Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range of the compound.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm, which corresponds to the enthalpy of fusion (ΔHfus).

Figure 1. Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to determine the thermal stability of a material and to quantify the loss of volatile components, such as water in a hydrate.

Methodology:

-

Sample Preparation: An accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 200 °C or higher to ensure complete dehydration).

-

Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature range over which mass loss occurs. The percentage of mass loss corresponding to the dehydration event is used to confirm the stoichiometry of the hydrate.

Figure 2. Workflow for Thermogravimetric Analysis (TGA).

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion techniques.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, including the role of the water molecule in the crystal lattice.

References

- 1. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

N-Methyl-L-proline Monohydrate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, N-Methyl-L-proline and its derivatives represent a critical class of molecules with diverse applications in peptide synthesis, chiral catalysis, and pharmaceutical development. This technical guide provides an in-depth overview of N-Methyl-L-proline monohydrate, including its chemical properties, and explores the broader context of its applications through representative experimental workflows and mechanistic pathways.

Core Chemical Data

This compound is a derivative of the amino acid L-proline. The presence of a methyl group on the nitrogen atom of the pyrrolidine ring imparts unique conformational properties that are highly valuable in the design of peptidomimetics and other bioactive molecules.

| Property | Value | Source |

| CAS Number | 199917-42-5 (for monohydrate) | --- |

| 475-11-6 (for anhydrous) | [1] | |

| Molecular Formula | C₆H₁₁NO₂ · H₂O (monohydrate) | --- |

| C₆H₁₁NO₂ (anhydrous) | [1] | |

| Molecular Weight | 147.17 g/mol (monohydrate) | --- |

| 129.16 g/mol (anhydrous) | [1] | |

| Synonyms | (2S)-1-Methylpyrrolidine-2-carboxylic acid monohydrate, H-N-Me-Pro-OH·H₂O | [1] |

Applications in Synthesis and Catalysis

N-Methyl-L-proline and its parent compound, L-proline, are extensively used in organic synthesis. The methylation of the proline nitrogen can enhance the stability and bioactivity of peptides.[2] L-proline itself is a well-established organocatalyst for various asymmetric reactions, such as aldol and Mannich reactions.[3][4] The catalytic cycle of proline typically involves the formation of an enamine intermediate.[4][5]

Representative Experimental Workflow: Incorporation of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The introduction of N-methylated amino acids like N-Methyl-L-proline into a peptide sequence requires specific considerations during solid-phase peptide synthesis (SPPS). The following workflow outlines a general procedure.

Experimental Protocol Considerations:

-

Resin Swelling: The solid support (resin) is swelled in a suitable solvent like dimethylformamide (DMF) to allow for efficient reaction kinetics.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the growing peptide chain is removed, typically with a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents (e.g., HBTU, HATU) and coupled to the deprotected N-terminus. The coupling to an N-methylated amino acid can be more challenging and may require stronger coupling agents or longer reaction times.[6]

-

Washing: The resin is washed thoroughly between steps to remove excess reagents and byproducts.

-

On-Resin N-Methylation: While N-Methyl-L-proline can be incorporated directly, it is also possible to perform on-resin methylation of a previously coupled proline residue.[6]

-

Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA).[7]

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Insights: Proline-Catalyzed Aldol Reaction

The catalytic activity of L-proline, the parent compound of N-Methyl-L-proline, is a cornerstone of organocatalysis. The following diagram illustrates the generally accepted mechanism for a proline-catalyzed intermolecular aldol reaction.

This catalytic cycle highlights the formation of a nucleophilic enamine intermediate from the reaction of proline with a ketone.[4][5] This enamine then attacks an aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis releases the aldol product and regenerates the proline catalyst.[5]

Biological Relevance and Signaling

While specific signaling pathways directly involving N-Methyl-L-proline are not extensively documented, the parent compound L-proline has multifaceted roles in cell biology. Proline metabolism is linked to cellular stress responses, energy homeostasis, and can act as a signaling molecule.[8][9] For instance, proline can modulate pathways such as the amino acid stress response and the extracellular signal-related kinase (ERK) pathway.[8] The introduction of N-methylation can alter the biological activity of proline-containing peptides, potentially influencing their interaction with cellular targets.

Further research into the specific biological roles of N-Methyl-L-proline and its monohydrate form may unveil novel applications in drug discovery and chemical biology.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 7. peptide.com [peptide.com]

- 8. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 9. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Methyl-L-proline Monohydrate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids, including L-proline, is a critical modification in modern peptide drug design. The incorporation of N-methylated amino acids such as N-Methyl-L-proline can significantly enhance the therapeutic properties of peptides.[1][2] These enhancements include increased metabolic stability by protecting amide bonds from proteolytic degradation, improved membrane permeability and oral bioavailability, and greater control over peptide conformation.[1][2] N-methylated amino acids are found in numerous naturally occurring bioactive peptides, underscoring their importance in creating drug-like molecules.[2]

However, the synthesis of peptides containing N-methylated amino acids, particularly the coupling of an amino acid to an N-methylated residue like N-Methyl-L-proline, presents a significant challenge. The steric hindrance from the N-methyl group reduces the nucleophilicity of the secondary amine, leading to slower reaction times, incomplete couplings, and a higher risk of side reactions such as racemization.[1] Therefore, specialized protocols and highly efficient coupling reagents are necessary for the successful incorporation of N-Methyl-L-proline into peptide sequences.

Properties of N-Methyl-L-proline Monohydrate

This compound is a white crystalline solid commonly used in peptide synthesis.[3]

| Property | Value |

| CAS Number | 199917-42-5[4][5][6] |

| Molecular Formula | C₆H₁₁NO₂ · H₂O[4] |

| Molecular Weight | 147.17 g/mol [4][5] |

| Appearance | White to off-white powder[3] |

| Melting Point | 114-116 °C[3][4] |

| Optical Activity | [α]¹⁸/D −83.1°, c = 1 in H₂O[4] |

| Application | Peptide synthesis[4] |

Challenges in Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in incorporating N-Methyl-L-proline is the steric hindrance posed by the N-methyl group. This leads to several difficulties:

-

Slow Coupling Kinetics: The reduced nucleophilicity of the secondary amine of N-Methyl-L-proline slows down the peptide bond formation.[1]

-

Incomplete Coupling: Standard coupling protocols may result in incomplete reactions, leading to deletion sequences in the final peptide.[1]

-

Racemization: The use of highly reactive coupling reagents required to overcome steric hindrance can increase the risk of racemization.[1]

-

Difficult Subsequent Couplings: Coupling an amino acid onto the N-terminal of an N-methylated residue is particularly challenging.[1][7]

Recommended Coupling Reagents

To overcome the challenges associated with coupling N-Methyl-L-proline, the use of highly efficient coupling reagents is essential. The performance of several common reagents is summarized below.

| Reagent Class | Reagent Name | Activating Additive | Base | Key Advantages |

| Uronium/Aminium Salts | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | DIEA | High reactivity, effective for sterically hindered couplings.[1][7] |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | DIEA | Effective, but generally less so than HATU for difficult couplings.[7][8] | |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | DIEA | Less effective than HATU for N-methyl amino acid couplings.[7] | |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | DIEA | Effective for difficult couplings. |

| PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) | - | DIEA | Very high reactivity, useful for particularly difficult couplings.[7][9] | |

| PyAOP ((7-Azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) | HOAt | DIEA | Highly effective for coupling N-methylamino acids.[10] |

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-N-Methyl-L-proline using HATU

This protocol describes the coupling of Fmoc-N-Methyl-L-proline onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

-

Fmoc-N-Methyl-L-proline monohydrate

-

Peptide-resin with a free N-terminal amine

-

HATU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure (based on a 0.1 mmol scale):

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and byproducts.[1]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Methyl-L-proline (4 equivalents), HATU (4 equivalents), and DIEA (8 equivalents) in DMF.[7] Allow to pre-activate for 1-3 minutes.[1]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[1]

-

Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For difficult couplings, such as coupling to another N-methyl residue, longer reaction times or a second coupling may be required.[1]

-

Monitoring the Coupling: Perform a colorimetric test (e.g., Kaiser test or Bromophenol Blue test) to monitor the completion of the coupling reaction. The Kaiser test is not reliable for secondary amines like N-Methyl-L-proline; the Bromophenol Blue test is a suitable alternative.[7]

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

Caption: Workflow for SPPS incorporating N-Methyl-L-proline.

Protocol 2: Coupling onto an N-Methyl-L-proline Residue

This protocol is for the challenging step of coupling an amino acid onto the N-terminus of a peptide chain ending in N-Methyl-L-proline. Microwave-assisted synthesis can be particularly effective here.

Materials and Reagents:

-

Peptide-resin with N-terminal N-Methyl-L-proline

-

Fmoc-protected amino acid

-

Coupling reagent (e.g., HATU, PyBrOP)

-

Base (e.g., DIEA)

-

DMF, peptide synthesis grade

-

Microwave peptide synthesizer (optional)

Procedure:

-

Resin Preparation: Start with the fully deprotected N-terminal N-Methyl-L-proline on the resin, prepared as in Protocol 1.

-

Amino Acid Activation: Prepare a solution of the incoming Fmoc-amino acid (5 equivalents), a suitable coupling reagent like HATU (5 equivalents), and DIEA (10 equivalents) in DMF.

-

Coupling:

-

Conventional: Add the activated amino acid solution to the resin and react for 2-8 hours at room temperature. A double coupling is often necessary.

-

Microwave-Assisted: Add the activated amino acid solution to the resin in a microwave-compatible vessel. Irradiate with microwaves (e.g., 2 x 10 minutes at 75°C) to drive the reaction to completion.[11] Microwave assistance can significantly reduce reaction times and improve coupling efficiency for these difficult steps.[11][12]

-

-

Monitoring and Washing: As in Protocol 1, monitor the reaction and wash the resin thoroughly upon completion.

Caption: Strategies for coupling onto N-Methyl-L-proline.

Troubleshooting and Special Considerations

-

Aggregation: Peptides containing N-methylated amino acids can be prone to aggregation. To mitigate this, consider using resins with good swelling properties (e.g., PEG-based resins), or solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO). The use of chaotropic salts like LiCl can also be beneficial.

-

Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminal amine to form an irreversible guanidinium cap, which terminates the peptide chain. Pre-activating the amino acid for a short period (1-3 minutes) before adding it to the resin minimizes this side reaction.[1]

-

Microwave Synthesis: For particularly difficult sequences, microwave-assisted SPPS can be a powerful tool to enhance coupling efficiency and reduce reaction times.[11][12]

-

Pseudoproline Dipeptides: In long or aggregation-prone sequences, the strategic incorporation of pseudoproline dipeptides can disrupt secondary structure formation and improve synthesis outcomes.[13]

Conclusion

The incorporation of this compound in solid-phase peptide synthesis, while presenting challenges due to steric hindrance, is achievable with optimized protocols. The use of highly reactive coupling reagents like HATU, careful monitoring of reaction completion, and the application of advanced techniques such as microwave-assisted synthesis can lead to the successful synthesis of N-methylated peptides with enhanced therapeutic potential. These application notes provide a framework for researchers to effectively utilize N-Methyl-L-proline in their peptide design and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. N-Methyl- L -proline 98 199917-42-5 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 199917-42-5|this compound|BLD Pharm [bldpharm.com]

- 7. peptide.com [peptide.com]

- 8. rsc.org [rsc.org]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. biotage.co.jp [biotage.co.jp]

- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

N-Methyl-L-proline as a Chiral Catalyst in Asymmetric Aldol Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Methyl-L-proline as a chiral organocatalyst in asymmetric aldol reactions. While N-Methyl-L-proline is a valuable catalyst in the proline family, this guide also incorporates data and protocols from the broader class of proline-based catalysts to offer a comprehensive resource.

Introduction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules, which are fundamental in drug discovery and development. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among these, L-proline and its derivatives have been extensively studied and successfully employed in a wide range of asymmetric transformations.[1][2]

N-Methyl-L-proline, a derivative of L-proline, offers unique catalytic properties. The methylation of the secondary amine can influence the catalyst's solubility, steric environment, and the stability of the key enamine intermediate, thereby impacting the stereochemical outcome of the aldol reaction. These application notes provide an overview of the catalytic cycle, experimental protocols, and representative data to guide researchers in the application of N-Methyl-L-proline and related catalysts.

Catalytic Cycle

The catalytic cycle of proline-catalyzed aldol reactions proceeds through an enamine intermediate, as first proposed by List and co-workers.[3] The secondary amine of the proline catalyst reacts with a ketone to form an enamine, which then attacks an aldehyde. The resulting iminium ion is hydrolyzed to yield the aldol product and regenerate the catalyst.

References

Application Notes and Protocols for Proline-Catalyzed Asymmetric Mannich Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the organocatalytic asymmetric Mannich reaction, a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds and the synthesis of chiral β-amino carbonyl compounds. These products are crucial building blocks for a wide range of pharmaceuticals and biologically active molecules.

While the request specified protocols for N-Methyl-L-proline, a thorough review of scientific literature reveals a significant lack of detailed experimental protocols and quantitative data for this specific catalyst in Mannich reactions. The vast majority of published research focuses on the highly efficient and well-documented use of L-proline and its other derivatives. Therefore, this guide will provide comprehensive protocols and data for the L-proline-catalyzed Mannich reaction, which serves as a foundational and representative system. The principles and methodologies described herein can be adapted for the investigation of N-methylated and other proline derivatives.

Principle and Application

The asymmetric Mannich reaction is a three-component condensation of an aldehyde, an amine, and a ketone or another enolizable carbonyl compound, facilitated by a chiral organocatalyst to produce enantiomerically enriched β-amino carbonyl compounds. L-proline, a naturally occurring amino acid, is a widely used catalyst for this transformation due to its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[1] This allows it to activate substrates through the formation of enamine and iminium ion intermediates, mimicking the action of natural aldolase enzymes.[1]

The reaction can be performed in a one-pot, three-component fashion or by using a pre-formed imine as the electrophile. The use of L-proline provides a green and cost-effective method for the synthesis of chiral molecules with high stereocontrol.[2]

Catalytic Cycle of L-Proline in Mannich Reactions

The catalytic cycle for the L-proline-catalyzed Mannich reaction involves several key steps:

-

Enamine Formation: The secondary amine of L-proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.

-

Imine Formation: Concurrently, the aldehyde and amine components of the reaction form an electrophilic imine in situ.

-

Carbon-Carbon Bond Formation: The chiral enamine undergoes a stereoselective attack on the imine. The stereochemistry of this step is directed by the chiral environment of the proline catalyst.

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield the β-amino carbonyl product and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.

Caption: Catalytic cycle of the L-proline catalyzed Mannich reaction.

Experimental Protocols

The following are representative protocols for the L-proline-catalyzed asymmetric Mannich reaction.

Protocol 1: Three-Component Mannich Reaction of a Ketone, Aldehyde, and Amine

This protocol is adapted from established methods for the synthesis of β-amino ketones.[2]

Materials:

-

Aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv)

-

Amine (e.g., p-anisidine, 1.1 mmol, 1.1 equiv)

-

Ketone (e.g., acetone, 10.0 mmol, 10.0 equiv)

-

L-proline (0.1-0.2 mmol, 10-20 mol%)